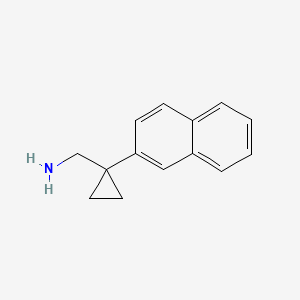

1-(2-Naphthyl)cyclopropanemethanamine

Descripción

1-(2-Naphthyl)cyclopropanemethanamine is a cyclopropane derivative featuring a methanamine group (-CH₂NH₂) attached to a cyclopropane ring substituted with a 2-naphthyl moiety. The compound’s structure combines the inherent strain of the cyclopropane ring with the aromatic bulk of the naphthalene system, influencing its physicochemical and biological properties.

Propiedades

Fórmula molecular |

C14H15N |

|---|---|

Peso molecular |

197.27 g/mol |

Nombre IUPAC |

(1-naphthalen-2-ylcyclopropyl)methanamine |

InChI |

InChI=1S/C14H15N/c15-10-14(7-8-14)13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9H,7-8,10,15H2 |

Clave InChI |

YADRRSACJDVQRA-UHFFFAOYSA-N |

SMILES canónico |

C1CC1(CN)C2=CC3=CC=CC=C3C=C2 |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 1-(2-Naftil)ciclopropanometanamina se puede lograr mediante varios métodos. Un enfoque común implica la reacción de 2-naftilmagnesio bromuro con ciclopropanocarbaldehído, seguida de aminación reductora . Otro método incluye el uso de reacciones de acoplamiento cruzado de bromuro de arilo enolato y escisión oxidativa de alquenos para preparar precursores de ceto-aldehídos, que luego se ciclan para formar el producto deseado .

Métodos de producción industrial

Análisis De Reacciones Químicas

Tipos de reacciones

1-(2-Naftil)ciclopropanometanamina experimenta diversas reacciones químicas, que incluyen:

Oxidación: Este compuesto se puede oxidar para formar las cetonas o ácidos carboxílicos naftilo correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en diferentes derivados de amina.

Sustitución: Puede participar en reacciones de sustitución nucleófila, donde el grupo amina puede ser reemplazado por otros grupos funcionales.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan normalmente.

Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se emplean a menudo en reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen cetonas naftilo, ácidos carboxílicos y varias aminas sustituidas, dependiendo de las condiciones de reacción específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

1-(2-Naftil)ciclopropanometanamina es un compuesto valioso en la investigación científica debido a su estructura y reactividad únicas. Se utiliza en:

Química: Como bloque de construcción para la síntesis de moléculas orgánicas más complejas.

Biología: En estudios que involucran la interacción de derivados de naftaleno con sistemas biológicos.

Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.

Mecanismo De Acción

El mecanismo de acción de 1-(2-Naftil)ciclopropanometanamina implica su interacción con varios objetivos moleculares y vías. La porción de naftaleno le permite participar en interacciones π-π con residuos aromáticos en proteínas, mientras que el anillo de ciclopropano puede participar en la reactividad inducida por tensión. Estas interacciones pueden modular la actividad de enzimas y receptores, lo que lleva a varios efectos biológicos .

Comparación Con Compuestos Similares

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: Chloro (Cl) and fluoro (F) substituents increase polarity and reduce pKa (e.g., 1-(4-chlorophenyl) derivative: pKa ~10.36), enhancing solubility in polar solvents .

Cyclopropane vs. Cyclopentane Backbones :

- Cyclopropane derivatives (e.g., 1-(3-fluoro-4-methoxyphenyl)) exhibit higher ring strain, increasing reactivity in synthetic modifications compared to cyclopentane analogs like 1-(1-naphthyl)cyclopentanamine .

Limitations and Data Gaps

- Direct experimental data on 1-(2-Naphthyl)cyclopropanemethanamine’s toxicity, solubility, and synthetic routes are absent in the provided evidence.

- Further studies are needed to quantify the impact of the naphthyl group on bioavailability and metabolic stability compared to smaller aryl substituents .

Actividad Biológica

1-(2-Naphthyl)cyclopropanemethanamine is a chemical compound with significant biological activity, characterized by its unique cyclopropane ring bonded to a naphthyl group. Its molecular formula is C15H17N, and it has a molecular weight of approximately 223.31 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential therapeutic applications.

Chemical Structure and Synthesis

The structure of 1-(2-Naphthyl)cyclopropanemethanamine includes a cyclopropane moiety, which contributes to its distinct chemical properties. The synthesis typically involves the reaction of cyclopropylamine with 2-naphthol under controlled conditions. Industrial production methods may utilize continuous flow reactors to enhance efficiency and yield.

Comparison with Related Compounds

The uniqueness of 1-(2-Naphthyl)cyclopropanemethanamine lies in its specific combination of functional groups, which imparts distinct chemical reactivity compared to similar compounds. Below is a comparison table highlighting some related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Cyclopropyl-2-(2-naphthyloxy)ethylamine | Cyclopropane and naphthalene moiety | Exhibits distinct oxidation and reduction pathways |

| 1-Cyclopropyl-2-(2-naphthyloxy)ethylamine hydrochloride | Hydrochloride salt form | Enhanced solubility and stability compared to base form |

| 1-Cyclopropyl-2-(2-naphthyloxy)ethylamine acetate | Acetate salt form | Different solubility characteristics due to acetate group |

Research on the biological activity of 1-(2-Naphthyl)cyclopropanemethanamine primarily focuses on its interaction with various biological targets, including receptors involved in pain modulation and neurological functions. The compound's structural features allow it to interact with specific receptor sites, potentially leading to analgesic effects.

Case Studies

Several studies have explored the pharmacological effects of this compound:

- Analgesic Properties : In a study examining the effects of cyclopropane derivatives on pain models, 1-(2-Naphthyl)cyclopropanemethanamine demonstrated significant analgesic properties. The compound was tested in mouse formalin tests, where it exhibited dose-dependent pain relief .

- Receptor Binding Studies : Binding affinity studies revealed that 1-(2-Naphthyl)cyclopropanemethanamine interacts with adenosine receptors (AR), particularly A1AR and A3AR subtypes. These interactions suggest its potential as a dual-action agent in treating pain conditions by modulating multiple pathways .

Research Findings

Recent findings indicate that compounds similar to 1-(2-Naphthyl)cyclopropanemethanamine can act as antagonists or agonists at various receptor sites, influencing their therapeutic efficacy. For instance, the binding affinities for human A3AR were found to be significantly higher than for other subtypes, indicating a selective action that could minimize side effects typically associated with non-selective agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.